9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine is a synthetic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by its pentofuranosyl group, which is linked to a purine base, making it a significant molecule in biochemical research.
Preparation Methods
The synthesis of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves several steps. One common method includes the protection of the hydroxyl groups of a pentofuranose sugar with an isopropylidene group, followed by the coupling of the protected sugar with a purine base. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of biochemical reagents and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine can be compared with similar compounds such as:
2’,3’-O-Isopropylideneadenosine: Another compound with an isopropylidene-protected sugar linked to a purine base.
2-Amino-9-(2,3-O-isopropylidenepentofuranosyl)-3,9-dihydro-6H-purin-6-one: A similar compound with slight variations in the structure.
Properties
CAS No. |
7687-49-2 |
---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
6-(6-aminopurin-9-yl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C13H17N5O4/c1-13(2)20-3-6-9(22-13)8(19)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16) |
InChI Key |
XHZOUHXBGRSPRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.